(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate
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Overview
Description
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is a chemical compound belonging to the acrylate family. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring with a dimethyl substitution and an acrylate group. Acrylates are known for their diverse applications in various fields due to their ability to undergo polymerization and form versatile polymers .
Preparation Methods
The synthesis of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate can be achieved through several methods. One common approach involves the esterification of the corresponding alcohol with acrylic acid in the presence of a catalyst. The reaction typically takes place at elevated temperatures (100-120°C) using acidic heterogeneous catalysts such as cation exchangers . Industrial production methods often involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate undergoes various chemical reactions, including:
Polymerization: The acrylate group is highly susceptible to free-radical polymerization, forming polyacrylates with diverse properties.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents such as hydrogen peroxide or sodium borohydride.
Common reagents used in these reactions include radical initiators for polymerization, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate primarily involves its ability to undergo polymerization. The acrylate group participates in free-radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications. For example, in drug delivery systems, the polymers can encapsulate
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
[(3S)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-4-6(10)13-7-8(11)12-5-9(7,2)3/h4,7H,1,5H2,2-3H3/t7-/m1/s1 |
InChI Key |
ICMBTQSRUNSRKI-SSDOTTSWSA-N |
Isomeric SMILES |
CC1(COC(=O)[C@H]1OC(=O)C=C)C |
Canonical SMILES |
CC1(COC(=O)C1OC(=O)C=C)C |
Origin of Product |
United States |
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